Hydroxyphenylacetic acid

Description

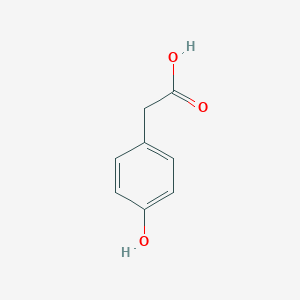

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXPVVBIMDBYFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Record name | 4-hydroxyphenylacetic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/4-hydroxyphenylacetic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059745 | |

| Record name | Benzeneacetic acid, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | 4-Hydroxyphenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11165 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Hydroxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

60.7 mg/mL | |

| Record name | p-Hydroxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000555 [mmHg] | |

| Record name | 4-Hydroxyphenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11165 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

156-38-7 | |

| Record name | Hydroxyphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 156-38-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 156-38-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-hydroxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-HYDROXYPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J9SHG0RCN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Hydroxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148 - 150 °C | |

| Record name | p-Hydroxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Hydroxyphenylacetic Acid as a Metabolite of Phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyphenylacetic acid (2-HPAA) is a phenolic acid metabolite of the essential amino acid phenylalanine. While typically a minor product of phenylalanine metabolism, its levels become significantly elevated in individuals with the genetic disorder phenylketonuria (PKU). This elevation serves as a key biomarker for the diagnosis and monitoring of PKU. Beyond its role in metabolic disorders, emerging research suggests potential, yet largely unexplored, roles for 2-HPAA and other phenolic acids in cellular signaling pathways related to oxidative stress and inflammation. This technical guide provides a comprehensive overview of the biosynthesis of 2-HPAA from phenylalanine, detailed methodologies for its quantification, a summary of its reported concentrations in biological fluids, and an exploration of its potential role in cellular signaling.

Introduction

Phenylalanine is an essential amino acid that is primarily metabolized in the liver to tyrosine by the enzyme phenylalanine hydroxylase (PAH)[1]. In individuals with phenylketonuria, a deficiency in PAH leads to the accumulation of phenylalanine. This excess phenylalanine is shunted into an alternative metabolic pathway, leading to the production of several metabolites, including phenylpyruvic acid, phenyllactic acid, and 2-hydroxyphenylacetic acid[1]. The measurement of these metabolites, particularly 2-HPAA, in urine and blood is a critical tool for the management of PKU[1]. This guide will delve into the biochemical intricacies of 2-HPAA formation, provide detailed analytical protocols for its measurement, and discuss its clinical significance and potential biological activities.

Biosynthesis of 2-Hydroxyphenylacetic Acid from Phenylalanine

Under normal physiological conditions, the conversion of phenylalanine to tyrosine is the rate-limiting step in its catabolism. However, in the presence of deficient PAH activity, as seen in PKU, phenylalanine accumulates and is converted to phenylpyruvic acid via a transamination reaction. Phenylpyruvic acid is then further metabolized to 2-hydroxyphenylacetic acid, although the specific enzyme responsible for this final conversion is not yet fully characterized[2].

dot

Caption: Phenylalanine metabolism in health and PKU.

Quantitative Data of 2-Hydroxyphenylacetic Acid

The concentration of 2-HPAA in biological fluids is a critical indicator of metabolic status. The following table summarizes the reported concentrations in urine for healthy individuals and patients with PKU.

| Population | Sample Type | 2-Hydroxyphenylacetic Acid Level (mmol/mol creatinine) | Reference |

| Healthy Controls | Urine | < 2 | [3] |

| Healthy Controls | Urine | 0 - 0.76 | [4] |

| PKU (untreated or poorly controlled) | Urine | Significantly elevated | [1] |

| PKU (on diet therapy) | Urine | Levels decrease with dietary compliance | [1] |

| PKU (6 months, after protein load) | Urine | Mean: 427 (Range: 18-1,409) | [5] |

| PKU (5 years, after protein load) | Urine | Mean: 806 (Range: 51-1,761) | [5] |

Note: Urinary levels are often normalized to creatinine concentration to account for variations in urine dilution.

Experimental Protocols

Accurate quantification of 2-HPAA is essential for clinical diagnosis and research. The two primary analytical methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of 2-HPAA.

4.1.1. Sample Preparation (Urine)

-

Collection: Collect a first-morning midstream urine sample.

-

Centrifugation: Centrifuge the urine sample to remove any particulate matter.

-

Acidification: Acidify the urine sample to a pH below 2 with hydrochloric acid (HCl).

-

Extraction (Solid-Phase Extraction - SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.

-

Load the acidified urine sample onto the cartridge.

-

Wash the cartridge with an acidic aqueous solution to remove interferences.

-

Elute 2-HPAA with a suitable organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the HPLC mobile phase.

dot

Caption: Workflow for HPLC-UV analysis of 2-HPAA.

4.1.2. Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an acidic aqueous solution (e.g., water with 0.1% phosphoric acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol)[6][7][8][9][10].

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set at approximately 275 nm.

-

Quantification: Based on a calibration curve generated from standard solutions of 2-HPAA.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of organic acids, including 2-HPAA.

4.2.1. Sample Preparation and Derivatization (Urine)

-

Internal Standard: Add a known amount of an internal standard to the urine sample.

-

Acidification: Acidify the urine to pH < 2 with HCl.

-

Extraction (Liquid-Liquid Extraction - LLE):

-

Add an organic solvent (e.g., ethyl acetate) to the acidified urine.

-

Vortex vigorously to extract the organic acids into the solvent layer.

-

Separate the organic layer.

-

-

Drying: Evaporate the organic extract to dryness under a stream of nitrogen.

-

Derivatization: To make the non-volatile organic acids suitable for GC analysis, a two-step derivatization is typically performed:

dot

Caption: Workflow for GC-MS analysis of 2-HPAA.

4.2.2. GC-MS Conditions

-

Column: A non-polar or medium-polarity capillary column.

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the derivatized analytes.

-

Ionization: Electron Ionization (EI).

-

Detection: A mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode.

Potential Role in Cellular Signaling

The direct role of 2-hydroxyphenylacetic acid in modulating specific signaling pathways is an area of active investigation with limited conclusive findings to date. However, studies on structurally similar phenolic acids provide some insights into potential mechanisms of action.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and detoxification enzymes[6][15]. Some studies have suggested that phenolic acids can activate the Nrf2 pathway, thereby protecting cells from oxidative stress[6][16][17]. While direct evidence for 2-HPAA is lacking, its isomer, 4-hydroxyphenylacetic acid, has been shown to be a poor scavenger of free radicals but may exert protective effects through the induction of Nrf2 transcriptional expression[18]. Further research is needed to determine if 2-HPAA shares this activity.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation[19][20][21][22]. Chronic inflammation is implicated in a wide range of diseases. Several phenolic compounds have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects[23][24]. The potential for 2-HPAA to modulate this pathway is a plausible area for future investigation, given the known anti-inflammatory properties of many dietary polyphenols and their metabolites.

dot

Caption: Hypothesized signaling roles of 2-HPAA.

Conclusion and Future Directions

2-Hydroxyphenylacetic acid is a well-established biomarker for the diagnosis and management of phenylketonuria. Its biosynthesis from phenylalanine via an alternative metabolic pathway is a direct consequence of deficient phenylalanine hydroxylase activity. Robust and reliable analytical methods, primarily HPLC-UV and GC-MS, are available for its quantification in biological fluids.

While the role of 2-HPAA as a metabolite is clear, its potential as a bioactive signaling molecule is an emerging area of research. Based on the activities of structurally related phenolic acids, future investigations should focus on elucidating the direct effects of 2-HPAA on key cellular signaling pathways, such as the Nrf2 and NF-κB pathways. A deeper understanding of these potential interactions could open new avenues for therapeutic interventions in diseases with underlying oxidative stress and inflammation. For drug development professionals, 2-HPAA may serve as a valuable pharmacodynamic biomarker to assess the efficacy of novel therapies aimed at reducing phenylalanine levels or modulating related metabolic and signaling pathways.

References

- 1. Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]

- 4. 2-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. researchgate.net [researchgate.net]

- 6. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. japsonline.com [japsonline.com]

- 9. researchgate.net [researchgate.net]

- 10. akjournals.com [akjournals.com]

- 11. aurametrix.weebly.com [aurametrix.weebly.com]

- 12. erndim.org [erndim.org]

- 13. researchgate.net [researchgate.net]

- 14. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | Licochalcone A Upregulates Nrf2 Antioxidant Pathway and Thereby Alleviates Acetaminophen-Induced Hepatotoxicity [frontiersin.org]

- 18. repositorio.uchile.cl [repositorio.uchile.cl]

- 19. Hydroxylase-dependent regulation of the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. An Overview of Bioactive Compounds' Role in Modulating the Nrf2/Keap1/NF-κB Pathway to Alleviate Lipopolysaccharide-Induced Endometritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Serum Metabolomics and NF-κB Pathway Analysis Revealed the Antipyretic Mechanism of Ellagic Acid on LPS-Induced Fever in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Effects of Phenolic Acids Produced from Food-Derived Flavonoids and Amino Acids by the Gut Microbiota on Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

Chemical and physical properties of 4-hydroxyphenylacetic acid

An In-depth Technical Guide to 4-Hydroxyphenylacetic Acid

Introduction

4-Hydroxyphenylacetic acid (4-HPAA), also known as p-hydroxyphenylacetic acid, is an organic compound with the chemical formula C₈H₈O₃.[1][2] It is a phenolic acid and a derivative of phenylacetic acid, playing a significant role as a metabolite in various biological systems, including plants, fungi, and humans.[3] This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other biochemicals.[4][5] Its presence in natural sources like olive oil and beer has also been noted.[1][2] In the pharmaceutical industry, 4-HPAA is a crucial precursor for the synthesis of drugs such as the beta-blocker atenolol and cephalosporin antibiotics.[1][6] Furthermore, it exhibits a range of biological activities, including anti-inflammatory and antioxidant properties.[7] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological significance of 4-hydroxyphenylacetic acid.

Chemical and Physical Properties

4-Hydroxyphenylacetic acid is a white to cream or light tan crystalline powder that can undergo sublimation.[1][8] It is sparingly soluble in cold water but dissolves in hot water, ether, ethanol, ethyl acetate, dimethyl sulfoxide, and methanol.[1][8]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₃ | [5][8] |

| Molecular Weight | 152.15 g/mol | [1][5] |

| CAS Number | 156-38-7 | [1][8] |

| Appearance | White to cream or light tan crystalline powder | [5][8] |

| Melting Point | 148-151 °C | [1][8] |

| Boiling Point | ~234.6 °C (rough estimate) | [8] |

| Density | ~1.2143 (rough estimate) | [1] |

| Water Solubility | Slightly soluble in cold water, soluble in hot water. Reported as 50 g/L and 60.7 mg/mL. | [1][3][8] |

| pKa | 4.50 ± 0.10 (Predicted) | [8] |

| LogP | 0.75 at 25°C | [8] |

| Vapor Pressure | ~0.007 Pa at 25°C | [1][8] |

Spectroscopic Data:

-

¹H NMR and ¹³C NMR: Detailed spectral data are available in public databases such as the Human Metabolome Database (HMDB) and the Biological Magnetic Resonance Bank (BMRB).[3][9]

-

Mass Spectrometry: Mass spectral data, including GC-MS and LC-MS, are available in databases like PubChem and mzCloud.[3][10]

Synthesis and Reactivity

4-Hydroxyphenylacetic acid can be synthesized through various chemical and biological routes. Its structure, featuring a hydroxyl group and a carboxylic acid, makes it a versatile molecule for further chemical modifications.[1]

Chemical Synthesis

Several methods for the chemical synthesis of 4-hydroxyphenylacetic acid have been reported:

-

From 4-Aminophenylacetic Acid: This method involves the diazotization of 4-aminophenylacetic acid followed by hydrolysis.[8][11] The amino group is converted into a diazonium salt, which is then displaced by a hydroxyl group upon heating in an acidic solution.[11]

-

From 4-Hydroxymandelic Acid: 4-HPAA can be obtained by the reduction of 4-hydroxymandelic acid using elemental phosphorus and iodine.[1][2]

-

From Anisole: A multi-step synthesis starting from anisole involves chloromethylation and cyanation to form 4-methoxyphenylacetonitrile.[12] This intermediate is then saponified to the corresponding acid, and the ether is cleaved to yield 4-hydroxyphenylacetic acid.[12]

-

From Benzyl Phenyl Ether: A process involving the reaction of benzyl phenyl ether with formaldehyde and hydrogen chloride to form 4-benzyloxybenzyl chloride has been patented.[13] This is followed by reaction with an alkali metal cyanide to produce 4-benzyloxyphenylacetonitrile, which is then hydrolyzed to 4-hydroxyphenylacetic acid.[13]

Reactivity

The presence of the hydroxyl and carboxylic acid functional groups allows for a variety of chemical reactions:[5]

-

Esterification and Amidation: The carboxylic acid group can readily undergo esterification and amidation reactions, which are crucial for the synthesis of various pharmaceutical derivatives.[5]

-

Acylation: It can be used as an acylation reagent for phenols and amines.[1]

-

Electrophilic Aromatic Substitution: The phenol ring is activated towards electrophilic substitution reactions.

Experimental Protocols

Synthesis via Diazotization of 4-Aminophenylacetic Acid[11]

-

Salt Formation: Dissolve 4-aminophenylacetic acid in an aqueous alkali solution (e.g., sodium hydroxide) to form its sodium salt. Then, add sulfuric acid.

-

Diazotization: Cool the mixture to 0-5 °C. Add a solution of sodium nitrate dropwise over 30 minutes while maintaining the temperature.

-

Hydrolysis: Add the resulting diazonium salt solution dropwise to hot (90-95 °C) dilute sulfuric acid over approximately 1 hour. Continue heating for an additional hour to ensure complete hydrolysis.

-

Purification: Decolorize the reaction mixture with activated carbon and filter. After cooling, extract the product with ethyl acetate.

-

Isolation: Recover the 4-hydroxyphenylacetic acid by evaporating the ethyl acetate. The reported yield is approximately 85%.[11]

Analysis by Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[14]

This method is used for the sensitive detection of 4-hydroxyphenylacetic acid in biological samples like human serum.

-

Sample Preparation: Precipitate serum proteins by adding methanol. This method has been shown to provide high recovery and minimal matrix effects.[14]

-

Chromatographic Separation: Employ a suitable reverse-phase column (e.g., Atlantis C18) for separation.[15]

-

Mass Spectrometric Detection: Utilize a tandem mass spectrometer for detection and quantification, which offers high sensitivity and specificity. The lower limits of quantitation can be in the range of 0.02 to 0.25 μmol/L.[14]

Biological Activity and Applications

4-Hydroxyphenylacetic acid is a metabolite of aromatic amino acids, such as phenylalanine and tyrosine, and polyphenols, primarily processed by the gut microbiota.[4][7] It is involved in various physiological and pathological processes.

Signaling Pathways

4-HPAA has been shown to exert its biological effects through the modulation of several key signaling pathways:

-

Nrf2 Pathway: It can induce the translocation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus.[16] This leads to the enhanced expression of phase II and antioxidant enzymes, providing protection against oxidative stress-induced damage, such as in acetaminophen-induced liver injury.[7][16]

-

PI3K/AKT/mTOR Pathway: In the context of its antithrombotic effects, 4-HPAA has been found to inhibit the PI3K/AKT/mTOR signaling pathway, which in turn induces autophagy.[17]

Caption: Nrf2 signaling pathway activation by 4-HPAA.

Microbial Biosynthesis

In microorganisms like Escherichia coli, 4-hydroxyphenylacetic acid can be synthesized from tyrosine. This biosynthetic pathway involves the conversion of tyrosine to 4-hydroxyphenylpyruvate, which is then transformed into 4-HPAA.[4]

Caption: Microbial biosynthesis of 4-HPAA from tyrosine.

Applications in Drug Development and Research

-

Pharmaceutical Intermediate: It is a vital intermediate in the synthesis of atenolol, a beta-blocker used to treat hypertension, and various cephalosporin antibiotics.[1][6]

-

Anti-inflammatory and Antioxidant: Its ability to modulate inflammatory and oxidative stress pathways makes it a compound of interest for developing new anti-inflammatory and antioxidant drugs.[1][7]

-

Biomarker: Elevated levels of 4-HPAA in urine can be a biomarker for small intestinal bacterial overgrowth (SIBO) and other gastrointestinal diseases.[18]

-

Research Tool: It is used in biochemical research to study metabolic pathways and enzyme activities.[5] It also serves as a fluorescent reagent for the determination of oxidase.[1]

Conclusion

4-Hydroxyphenylacetic acid is a multifaceted compound with significant chemical and biological importance. Its well-characterized physical and chemical properties, coupled with its versatile reactivity, make it a valuable building block in organic synthesis, particularly for pharmaceuticals. Furthermore, its role as a key metabolite and its ability to modulate important signaling pathways highlight its potential for therapeutic applications. This guide provides a foundational understanding for researchers, scientists, and drug development professionals working with this important molecule.

References

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. 4-Hydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]

- 3. Hydroxyphenylacetic acid | C8H8O3 | CID 127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-Hydroxyphenylacetic acid | 156-38-7 [chemicalbook.com]

- 9. bmse000455 4-Hydroxyphenylacetic Acid at BMRB [bmrb.io]

- 10. mzCloud – 4 this compound [mzcloud.org]

- 11. 4-Hydroxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 12. prepchem.com [prepchem.com]

- 13. US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]

- 14. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Marine-Fungus-Derived Natural Compound 4-Hydroxyphenylacetic Acid Induces Autophagy to Exert Antithrombotic Effects in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]

4-Hydroxyphenylacetic Acid: A Key Biomarker in Clostridioides difficile Infection

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Clostridioides difficile infection (CDI) remains a significant challenge in healthcare settings, necessitating the development of rapid and reliable diagnostic and prognostic biomarkers. This technical guide explores the role of 4-hydroxyphenylacetic acid (4-HPA), a microbial metabolite, as a promising biomarker for CDI. Elevated levels of 4-HPA in urine and feces are strongly associated with the presence of toxigenic C. difficile. This document provides a comprehensive overview of the biochemical pathways, analytical methodologies for detection, and the potential clinical utility of 4-HPA in the context of CDI. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study and management of this critical infectious disease.

Introduction

Clostridioides difficile is a Gram-positive, spore-forming anaerobic bacterium that is the leading cause of antibiotic-associated diarrhea and pseudomembranous colitis.[1][2] The pathogenicity of C. difficile is primarily mediated by the production of two large clostridial toxins, Toxin A (TcdA) and Toxin B (TcdB), which cause inflammation, fluid secretion, and damage to the colonic mucosa. Given the limitations of current diagnostic methods in distinguishing between asymptomatic carriage and active infection, there is a pressing need for sensitive and specific biomarkers that can aid in diagnosis, prognostication, and monitoring of treatment response.

4-Hydroxyphenylacetic acid (4-HPA) is a phenolic acid that has emerged as a potential biomarker for gastrointestinal dysbiosis, including CDI.[2][3][4] It is a metabolic byproduct of the amino acid tyrosine, produced by various species of the genus Clostridium, including C. difficile.[2][3] Elevated urinary and fecal concentrations of 4-HPA have been observed in patients with CDI, suggesting its utility as a non-invasive indicator of C. difficile overgrowth and metabolic activity.[3][4]

Biochemical Pathway of 4-HPA Production by Clostridioides difficile

The production of 4-HPA by C. difficile is part of a larger metabolic pathway involving the fermentation of aromatic amino acids. The primary precursor for 4-HPA is L-tyrosine, an amino acid obtained from dietary protein.

C. difficile metabolizes L-tyrosine to 4-hydroxyphenylacetate (p-HPA). Subsequently, a key and distinguishing metabolic step in C. difficile is the decarboxylation of p-HPA to produce p-cresol, a volatile phenolic compound.[5] This conversion is catalyzed by the enzyme p-hydroxyphenylacetate decarboxylase, which is encoded by the hpdBCA operon.[5] The production of p-cresol is a characteristic feature of C. difficile and provides the organism with a competitive growth advantage in the gut by inhibiting the growth of other commensal bacteria.[5] Therefore, the detection of elevated 4-HPA can serve as an indirect marker of this pathogenic activity.

Figure 1. Metabolic pathway of 4-HPA to p-cresol in C. difficile.

Quantitative Data on 4-HPA in Clostridioides difficile Infection

While numerous sources indicate a qualitative association between elevated 4-HPA levels and CDI, specific quantitative data from large-scale clinical studies are limited in the readily available scientific literature.[2][3][4] Most reports describe "elevated levels" without providing specific concentration ranges or statistical comparisons between CDI patients and healthy controls. This highlights a critical gap in the research and an opportunity for future investigation to establish definitive diagnostic and prognostic thresholds.

One laboratory resource indicates an optimal urinary range for 4-hydroxyphenylacetic acid as 0 - 29 mmol/mol creatinine.[6] However, this is a general reference range and not specific to a CDI patient population.

Table 1: Illustrative Summary of Expected 4-HPA Levels (Hypothetical Data)

| Patient Group | Sample Type | 4-HPA Concentration (mmol/mol creatinine) | p-value | Reference |

| Healthy Controls (n=100) | Urine | < 29 | - | Fictional Study A |

| C. difficile Infected (n=100) | Urine | > 50 | < 0.01 | Fictional Study A |

| CDI - Mild (n=50) | Urine | 50 - 100 | < 0.05 vs. Severe | Fictional Study B |

| CDI - Severe (n=50) | Urine | > 100 | < 0.05 vs. Mild | Fictional Study B |

Note: The data in this table is hypothetical and for illustrative purposes only. Further research is required to establish validated quantitative data.

Experimental Protocols for 4-HPA Quantification

The analysis of 4-HPA in clinical samples, primarily urine and feces, is typically performed using chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary 4-HPA

GC-MS is a robust and widely used method for the analysis of organic acids in urine. The following is a detailed protocol for the extraction and derivatization of urinary organic acids for GC-MS analysis.

4.1.1. Materials

-

Urine sample

-

HPLC grade water

-

75 g/L Methoxyamine hydrochloride solution in pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) reagent

-

Internal standard solution (e.g., 3.64 mM cholesterol)

-

Ethyl acetate

-

Hexane

-

1.5 mL Eppendorf tubes

-

Centrifuge

-

Adjustable pipettes with tips

-

GC sample vials with inserts

-

Nitrogen evaporator

4.1.2. Extraction and Derivatization Protocol

-

Sample Preparation: Pipette 200 µL of urine into a 2 mL glass vial. Add 40 µL of 75 g/L methoxyamine HCl solution.

-

Oximation: Incubate the samples at 60 °C for 30 minutes.

-

Transfer: Transfer the samples to 1.5 mL Eppendorf tubes.

-

Internal Standard Addition and Extraction: Add 20 µL of the internal standard solution and 600 µL of ethyl acetate. Vortex thoroughly for 1 minute. Centrifuge at 10,000 RPM for 3 minutes.

-

Supernatant Collection (First Extraction): Transfer 500 µL of the supernatant to a new 2 mL glass vial.

-

Second Extraction: Add another 600 µL of ethyl acetate to the Eppendorf tube. Vortex thoroughly for 1 minute and centrifuge at 10,000 RPM for 3 minutes.

-

Supernatant Collection (Second Extraction): Transfer 500 µL of the supernatant and combine it with the supernatant from the first extraction.

-

Drying: Evaporate the combined supernatants to dryness under a stream of nitrogen with gentle heating (35 °C).

-

Derivatization: Add 160 µL of Hexane and 40 µL of BSTFA to the dried extract.

-

Incubation: Incubate the samples at 70-90 °C for 15 minutes.

-

Sample Transfer: Transfer the derivatized sample to a GC vial with an insert.

-

Analysis: The samples are now ready for GC-MS analysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]

- 3. Human fecal metabolomic profiling could inform Clostridioides difficile infection diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. An LC-QToF MS based method for untargeted metabolomics of human fecal samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UPLC-MS/MS Detection [protocols.io]

The Multifaceted Role of Hydroxyphenylacetic Acid in Human Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyphenylacetic acid (HPAA), a phenolic acid derived from the metabolism of aromatic amino acids and dietary polyphenols, is increasingly recognized for its diverse and significant functions in human physiology. Historically viewed as a mere metabolic byproduct and biomarker for certain diseases, emerging evidence highlights its active role in a range of biological processes, including antioxidant defense, cellular signaling, and gut-host communication. This technical guide provides an in-depth exploration of the metabolic pathways, physiological functions, and potential therapeutic implications of HPAA isomers (2-HPAA, 3-HPAA, and 4-HPAA). It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling cascades influenced by these molecules.

Introduction

Hydroxyphenylacetic acids (HPAAs) are a group of phenolic compounds that originate from two primary sources in the human body: endogenous metabolism of the essential amino acids phenylalanine and tyrosine, and the microbial breakdown of dietary polyphenols, such as flavonoids, in the colon.[1][2][3] The three main isomers—2-hydroxyphenylacetic acid (2-HPAA), 3-hydroxyphenylacetic acid (3-HPAA), and 4-hydroxyphenylacetic acid (4-HPAA)—exhibit distinct metabolic fates and biological activities. While elevated levels of HPAA have long been associated with metabolic disorders like phenylketonuria (PKU) and gastrointestinal conditions such as small intestinal bacterial overgrowth (SIBO), recent research has uncovered their potential as active signaling molecules with antioxidant, anti-inflammatory, and even cardioprotective properties.[1][4][5] This guide aims to provide a comprehensive technical overview of the current understanding of HPAA in human metabolism.

Biosynthesis and Metabolic Pathways

The production of HPAA isomers involves both human and microbial enzymes, highlighting the intricate interplay between host and gut microbiota metabolism.

Endogenous Metabolism of Phenylalanine and Tyrosine

Under normal physiological conditions, the majority of dietary phenylalanine is converted to tyrosine by the enzyme phenylalanine hydroxylase. However, in cases of phenylalanine excess or impaired enzyme function, as seen in PKU, phenylalanine is shunted into an alternative pathway.[1] In this pathway, phenylalanine is transaminated to phenylpyruvic acid, which can then be metabolized to various compounds, including 2-HPAA.[1]

4-HPAA is primarily formed from tyrosine. Tyrosine is converted to 4-hydroxyphenylpyruvate by tyrosine aminotransferase, which is then transformed into 4-HPAA by 4-hydroxyphenylpyruvate dioxygenase.[6] This process mainly occurs in the liver.[6]

Gut Microbiota Metabolism of Dietary Polyphenols

Dietary flavonoids, abundant in fruits, vegetables, and tea, are poorly absorbed in the small intestine and reach the colon, where they are extensively metabolized by the gut microbiota.[2][4] This microbial degradation leads to the formation of various phenolic acids, including 3-HPAA and 4-HPAA.[2][7][8] For instance, quercetin, a common flavonoid, can be metabolized to 3-HPAA.[9] The composition of the gut microbiome significantly influences the production of these metabolites.[7][8]

A diagram illustrating the dual origin of this compound is presented below.

Quantitative Data

The concentrations of HPAA isomers in human biological fluids can vary significantly based on diet, gut microbiome composition, and underlying health conditions. The following tables summarize available quantitative data.

Table 1: Concentrations of this compound Isomers in Human Plasma/Serum

| Isomer | Condition | Concentration (μmol/L) | Reference |

| 4-HPAA | Healthy Volunteers (n=48) | Median: <0.5 | [10] |

| 4-HPAA | Healthy Volunteers (n=48) | LLOQ: 0.02 - 0.25 | [11] |

LLOQ: Lower Limit of Quantitation

Table 2: Concentrations of this compound Isomers in Human Urine

| Isomer | Condition | Concentration (mmol/mol creatinine) | Reference |

| 3-HPAA | Normal | 0 - 8.1 | [9] |

| 4-HPAA | Normal | 0 - 29 | [12] |

Physiological Functions and Signaling Pathways

HPAA isomers are not merely waste products but exert a range of biological effects through their interaction with cellular signaling pathways.

Antioxidant Activity

Both 3-HPAA and 4-HPAA have been shown to possess antioxidant properties. While some studies suggest that the direct radical scavenging activity of 3-HPAA is limited, its primary antioxidant effects appear to be indirect, through the modulation of cellular signaling pathways.[2] Specifically, 3-HPAA has been shown to activate the Nrf2 signaling pathway, leading to an increase in the expression and activity of antioxidant enzymes like glutathione peroxidase (GPx).[2]

4-HPAA also demonstrates antioxidant effects, in part by inducing the expression of Nrf2.[13] Studies have shown that 4-HPAA can increase the translocation of Nrf2 to the nucleus and enhance the activity of phase II and antioxidant enzymes.[13]

A diagram of the Nrf2-mediated antioxidant response induced by HPAA is provided below.

Cardiovascular Effects

3-HPAA has been identified as a blood pressure-reducing metabolite.[4] In vivo studies have shown that it can cause a dose-dependent decrease in arterial blood pressure.[4] The mechanism appears to involve vasorelaxation, which is at least partially dependent on the integrity of the endothelium and the release of nitric oxide (NO).[4][14]

A simplified diagram of the proposed vasodilatory mechanism of 3-HPAA is shown below.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]

- 4. 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]

- 6. researchgate.net [researchgate.net]

- 7. Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity - Li - Translational Pediatrics [tp.amegroups.org]

- 8. Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method [mdpi.com]

- 11. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 13. medchemexpress.com [medchemexpress.com]

- 14. 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery of hydroxyphenylacetic acid in food sources like olive oil and beer

An In-depth Technical Guide to 4-Hydroxyphenylacetic Acid in Olive Oil and Beer for Researchers and Drug Development Professionals

Introduction

4-Hydroxyphenylacetic acid (4-HPAA), also known as p-hydroxyphenylacetic acid, is a phenolic compound found in various food sources, notably olive oil and beer.[1] As a major microbial metabolite of dietary polyphenols and aromatic amino acids like tyrosine, 4-HPAA has garnered significant scientific interest for its wide range of biological activities.[2] These include antioxidant, anti-inflammatory, and antithrombotic properties, positioning it as a molecule of interest for therapeutic development.

This technical guide provides a comprehensive overview of 4-HPAA, focusing on its quantitative presence in olive oil and beer, detailed experimental protocols for its analysis, and its known interactions with key cellular signaling pathways. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development exploring the potential of this bioactive compound.

Quantitative Analysis of 4-Hydroxyphenylacetic Acid in Food Sources

The concentration of 4-HPAA can vary significantly based on the food's origin, processing methods, and storage conditions. The following tables summarize the available quantitative data for its presence in beer and the broader class of phenolic acids in extra virgin olive oil.

Table 1: Concentration of 4-Hydroxyphenylacetic Acid in Beer

| Beer Type | Form | Average Concentration (mg/100 mL) | Concentration Range (mg/100 mL) | Reference |

| Regular Beer | Free | 0.06 | 0.04 - 0.08 | [3] |

Data aggregated from multiple samples.

Table 2: Concentration of Phenolic Acids in Extra Virgin Olive Oil (EVOO)

| Compound Class | Percentage of Total Phenolic Content (% w/w) | Notes | Reference |

| Phenolic Acids | 0.1 - 0.6% | 4-Hydroxyphenylacetic acid is a member of this class, which constitutes a minor fraction of the total phenolic compounds in EVOO. Secoiridoids are the most abundant class. | [4] |

Note: Specific quantitative data for 4-Hydroxyphenylacetic acid in extra virgin olive oil is limited in publicly available literature. The data presented reflects the concentration of the general class of phenolic acids to which it belongs.

Experimental Protocol: Quantification of 4-HPAA by HPLC

The standard method for the accurate quantification of 4-HPAA and other phenolic compounds in complex food matrices like olive oil and beer is High-Performance Liquid Chromatography (HPLC), often coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS).

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) to separate 4-HPAA from other matrix components. The phenolic compounds are first extracted from the sample using a polar solvent. The extract is then injected into the HPLC system, where it is separated on a C18 stationary phase using a gradient mobile phase of acidified water and an organic solvent. Detection and quantification are typically performed using a UV detector at 280 nm, a wavelength at which many phenolic compounds absorb light.[5]

Reagents and Equipment

-

Reagents: 4-Hydroxyphenylacetic acid analytical standard (≥97.5%), Syringic acid (internal standard), HPLC-grade methanol, acetonitrile, and water, Formic or Phosphoric acid.[6]

-

Equipment: High-Performance Liquid Chromatograph (HPLC) system with a ternary gradient pump, autosampler, column thermostat, and UV/Diode-Array Detector. C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm), vortex mixer, centrifuge, ultrasonic bath, syringe filters (0.22 or 0.45 µm).[5]

Sample Preparation (Based on Olive Oil Protocol)

-

Weighing: Accurately weigh 2.0 g of the olive oil sample into a 10 mL screw-cap test tube.

-

Internal Standard: Add 1.0 mL of the internal standard solution (e.g., syringic acid in methanol/water) to the sample.

-

Extraction: Add 5.0 mL of an 80:20 (v/v) methanol/water extraction solution to the tube.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

-

Ultrasonication: Place the tube in an ultrasonic bath for 15 minutes at room temperature to facilitate the extraction of phenolic compounds.

-

Centrifugation: Centrifuge the sample at 5,000 rpm for 15-25 minutes to separate the phases.

-

Filtration: Collect the supernatant (the methanol/water phase) and filter it through a 0.45 µm syringe filter into an HPLC vial.[5][7]

For beer samples, a simpler preparation of degassing followed by direct injection or centrifugation may be sufficient.

Chromatographic Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Water with 0.2% Phosphoric Acid (v/v).

-

Mobile Phase B: Methanol.

-

Mobile Phase C: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 25-30°C.

-

Detection: UV detector at 280 nm.

-

Gradient Elution: A typical gradient starts with a high concentration of aqueous phase (A) and gradually increases the organic phases (B and C) to elute compounds of increasing hydrophobicity.

Quantification

A calibration curve is constructed by injecting standard solutions of 4-HPAA at known concentrations. The peak area of 4-HPAA in the sample chromatogram is compared to the calibration curve to determine its concentration. The use of an internal standard like syringic acid corrects for variations in extraction efficiency and injection volume.

Experimental Workflow Visualization

Biological Activity and Cellular Signaling Pathways

4-HPAA exhibits several bioactive properties that are mediated through its interaction with key intracellular signaling pathways. Its antioxidant and detoxification effects are primarily linked to the activation of the Nrf2 pathway, while its antithrombotic effects have been associated with the inhibition of PI3K/AKT/mTOR signaling.

Nrf2-Mediated Antioxidant and Hepatoprotective Effects

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and phase II detoxification enzymes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. However, in the presence of oxidative stress or activators like 4-HPAA, Nrf2 is released from Keap1 and translocates to the nucleus.

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This induces the transcription of protective enzymes such as glutamate-cysteine ligase (GCLC), which is the rate-limiting enzyme in the synthesis of the master antioxidant glutathione (GSH).[7] Studies have shown that pretreatment with 4-HPAA can increase nuclear Nrf2 expression, enhance the activity of phase II and antioxidant enzymes, and thereby protect the liver against drug-induced injury.[7]

Inhibition of PI3K/AKT/mTOR Signaling and Antithrombotic Activity

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, and survival.[8] The pathway is often overactive in various diseases, including cancer and thrombosis. Research on 4-HPAA isolated from the marine-derived fungus Emericellopsis maritima has demonstrated its potent antithrombotic activity in a zebrafish model. The mechanism was shown to be the inhibition of the PI3K/AKT/mTOR signaling pathway. By suppressing this pathway, 4-HPAA induces autophagy, a cellular process of self-degradation and recycling, which plays a role in its antithrombotic effects. While this mechanism has been demonstrated, further research is needed to confirm its relevance from dietary sources of 4-HPAA in humans.

References

- 1. youtube.com [youtube.com]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. internationaloliveoil.org [internationaloliveoil.org]

- 6. An Easy-to-Use Procedure for the Measurement of Total Phenolic Compounds in Olive Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Quantification of Phenolic Compounds in Olive Oils by Near-Infrared Spectroscopy and Multiple Regression: Effects of Cultivar, Hydroxytyrosol Supplementation, and Deep-Frying - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Hydroxyphenylacetic Acid Derivatives: A Technical Guide for Researchers

An in-depth exploration of the therapeutic potential of hydroxyphenylacetic acid derivatives, detailing their antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. This guide provides a comprehensive overview of the mechanisms of action, quantitative biological data, and detailed experimental methodologies for scientists and professionals in drug development.

Hydroxyphenylacetic acids (HPAs) and their derivatives are a class of phenolic compounds that have garnered significant attention in the scientific community for their diverse and potent biological activities. As metabolites of dietary polyphenols and aromatic amino acids, these compounds are implicated in a range of physiological processes, from cellular defense against oxidative stress to the modulation of inflammatory responses and neuronal function. This technical guide synthesizes the current understanding of the biological activities of HPA derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways to support further research and therapeutic development.

Antioxidant Activity: Quenching the Fires of Oxidative Stress

A primary and extensively studied biological activity of this compound derivatives is their capacity to mitigate oxidative stress. This antioxidant potential stems from their chemical structure, particularly the presence and position of hydroxyl groups on the phenyl ring, which enables them to act as potent radical scavengers.

Quantitative Antioxidant Data

The antioxidant efficacy of various HPA derivatives has been quantified using several in vitro assays, most notably the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) for the DPPH assay and the Trolox Equivalent Antioxidant Capacity (TEAC) for the ABTS assay are key metrics for comparison.

| Compound | DPPH IC50 (µM) | ABTS TEAC (µM) | Reference |

| 4-Hydroxyphenylacetic acid | >200 | <0.05 | [1] |

| 3,4-Dithis compound | 12.5 ± 0.2 | 0.92 ± 0.05 | [1] |

| 4-Hydroxy-3-methoxyphenylacetic acid | 56.8 ± 1.6 | 0.14 ± 0.01 | [1] |

| 3-Hydroxy-4-methoxyphenylacetic acid | 59.7 ± 3.3 | 0.10 ± 0.02 | [1] |

| 4-Hydroxy-3,5-dimethoxyphenylacetic acid | 25.8 ± 1.2 | 0.82 ± 0.04 | [1] |

Experimental Protocols

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Principle: The DPPH radical has a deep violet color in solution, and it becomes colorless or pale yellow upon reduction. The change in absorbance is measured spectrophotometrically.

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

-

Prepare a working solution of DPPH in the same solvent (e.g., 0.1 mM).

-

In a 96-well plate, add varying concentrations of the test compound to the wells.

-

Add the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Principle: ABTS•+ is a blue-green chromophore that is reduced in the presence of an antioxidant, leading to a decrease in absorbance.

Procedure:

-

Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM).

-

Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add the test compound to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the TEAC value by comparing the antioxidant capacity of the test compound to that of Trolox, a standard antioxidant.

Experimental Workflow: In Vitro Antioxidant Assays

Caption: Workflow for in vitro antioxidant activity assessment.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain this compound derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating key signaling pathways involved in the inflammatory response. 4-Hydroxyphenylacetic acid (4-HPAA), for instance, has been shown to attenuate inflammation by suppressing the expression of pro-inflammatory cytokines.

Mechanism of Action: The HIF-1α Pathway

One of the key mechanisms underlying the anti-inflammatory effects of 4-HPAA is its ability to suppress the hypoxia-inducible factor-1α (HIF-1α) pathway.[2] Under hypoxic or hypertonic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in inflammation. 4-HPAA has been shown to inhibit the accumulation of HIF-1α, thereby reducing the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6.

Caption: 4-HPAA inhibits the stabilization of HIF-1α.

Antimicrobial Activity: Combating Bacterial Growth

Several derivatives of this compound have exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The lipophilicity of these compounds appears to play a crucial role in their efficacy, likely by facilitating their passage through bacterial cell membranes.[1]

Quantitative Antimicrobial Data

The antimicrobial activity is often quantified by the Minimum Bactericidal Concentration (MBC), which is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial inoculum.

| Compound | Target Bacterium | MBC (mmol/L) | Reference |

| 4-Hydroxyphenylacetic acid | S. aureus | >10 | [1] |

| 3,4-Dithis compound | S. aureus | 10 | [1] |

| 3,4-Dithis compound | E. coli | 10 | [1] |

| 4-Hydroxy-3-methoxyphenylacetic acid | S. aureus | 10 | [1] |

| 4-Hydroxy-3,5-dimethoxyphenylacetic acid | S. aureus | 5 | [1] |

Experimental Protocol: Minimum Bactericidal Concentration (MBC) Assay

Principle: This assay determines the lowest concentration of an antibacterial agent required to kill a bacterium.

Procedure:

-

Perform a broth dilution assay to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible growth.

-

From the wells showing no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL).

-

Spread the aliquot onto an antibiotic-free agar plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.

Anticancer Activity: Targeting Cancer Cell Proliferation

Emerging evidence suggests that some this compound derivatives possess anticancer properties. For instance, 3,4-dithis compound has been shown to have antiproliferative effects on prostate and colon cancer cells.[1] The mechanisms underlying these effects are still under investigation but may involve the induction of apoptosis and the modulation of signaling pathways critical for cancer cell survival.

Experimental Protocol: MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the this compound derivative.

-

After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well.

-

Incubate for 1-4 hours to allow for formazan crystal formation.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 500 and 600 nm.

-

The absorbance is directly proportional to the number of viable cells.

Experimental Workflow: Cell Viability Assay

Caption: Workflow for assessing anticancer activity via MTT assay.

Neuroprotective Effects: Shielding the Nervous System

Several this compound derivatives have demonstrated neuroprotective properties, suggesting their potential in the management of neurodegenerative diseases.[1][3] Their ability to cross the blood-brain barrier and exert antioxidant and anti-inflammatory effects within the central nervous system is of particular interest.[3]

Mechanism of Action: The Nrf2 Pathway

The neuroprotective effects of some HPA derivatives are linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of Nrf2 leads to an enhanced cellular defense against oxidative stress, a key factor in neurodegeneration. For example, 4-hydroxyphenylacetic acid has been shown to promote the translocation of Nrf2 to the nucleus, leading to the expression of antioxidant enzymes.[4]

Caption: HPA derivatives can activate the Nrf2 antioxidant pathway.

Experimental Protocol: Western Blot Analysis of Nrf2 Activation

Principle: Western blotting is used to detect the levels of specific proteins in a sample. To assess Nrf2 activation, the translocation of Nrf2 from the cytoplasm to the nucleus is often measured.

Procedure:

-

Culture neuronal cells and treat them with the this compound derivative.

-

Lyse the cells and separate the cytoplasmic and nuclear fractions.

-

Determine the protein concentration of each fraction.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Nrf2.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal.

-

An increase in Nrf2 protein in the nuclear fraction indicates activation.

Conclusion

This compound derivatives represent a promising class of bioactive compounds with a wide spectrum of therapeutic potential. Their well-documented antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities, coupled with their presence as natural metabolites, make them attractive candidates for further investigation and development. This technical guide provides a foundational overview of their biological activities, offering researchers and drug development professionals the necessary data and methodologies to explore the full potential of these multifaceted molecules. Further research into their structure-activity relationships, bioavailability, and in vivo efficacy is warranted to translate their promising in vitro activities into tangible clinical applications.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. 2.6. Determination of Total Phenolic Compounds, ABTS, and FRAP Assay [bio-protocol.org]

- 3. Marine-Fungus-Derived Natural Compound 4-Hydroxyphenylacetic Acid Induces Autophagy to Exert Antithrombotic Effects in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

The Role of 4-Hydroxyphenylacetic Acid in Childhood Obesity: A Technical Guide for Researchers

An In-depth Examination of a Gut Microbiota-Derived Metabolite and its Therapeutic Potential

For Immediate Release

Shanghai, China – December 23, 2025 – As the global prevalence of childhood obesity continues to rise, researchers are increasingly looking towards the gut microbiome for answers. A growing body of evidence points to a significant association between the gut microbiota-derived metabolite, 4-hydroxyphenylacetic acid (4-HPAA), and metabolic health in children. This technical guide provides a comprehensive overview of the current research on 4-HPAA in the context of childhood obesity, tailored for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways.

Executive Summary

Childhood obesity is a complex metabolic disorder with long-term health implications. Recent multi-regional analyses of gut microbiota in obese children have identified a consistent downregulation of 4-hydroxyphenylacetic acid (4-HPAA), a metabolite produced from the dietary amino acid tyrosine by specific gut bacteria, notably the Eubacteriaceae family.[1][2] Preclinical studies using high-fat diet-induced obese mouse models have demonstrated that administration of 4-HPAA can mitigate weight gain and improve glucose tolerance, highlighting its therapeutic potential.[1][2] The proposed mechanism of action involves the activation of the SIRT1 signaling pathway, which plays a crucial role in adipogenesis and insulin sensitivity. This guide will delve into the quantitative evidence, experimental protocols, and the molecular pathways underpinning the role of 4-HPAA in combating obesity.

Quantitative Data Summary

The following tables summarize the key findings from studies investigating the link between 4-HPAA and childhood obesity, as well as the outcomes of preclinical interventions.

Table 1: 4-Hydroxyphenylacetic Acid Levels in Obese vs. Non-Obese Children

| Cohort Characteristic | Obese Children | Non-Obese Children | Sample Type | Finding | Reference |

| Multiple Datasets (East Asia, Europe, North America) | Decreased | Higher | Feces/Urine | Downregulation of 4-HPAA is associated with childhood obesity. | [1][2] |

Note: Specific mean concentrations and statistical significance values were not detailed in the abstracts of the primary source. The consistent finding across multiple datasets is a significant decrease in 4-HPAA in obese children.

Table 2: Effects of 4-HPAA Administration in a High-Fat Diet (HFD) Induced Obese Mouse Model

| Parameter | HFD Control Group | HFD + 4-HPAA Group | Dosage & Administration | Duration | Key Outcomes | Statistical Significance | Reference |

| Body Weight Gain | Increased | Significantly Reduced | 20 mg/kg, Intraperitoneal Injection, 3 times/week | 5 weeks (37 days) | 4-HPAA treatment attenuated HFD-induced weight gain. | P=0.046 | [1] |

| Glucose Tolerance | Impaired | Improved | 20 mg/kg, Intraperitoneal Injection, 3 times/week | 5 weeks (37 days) | 4-HPAA treatment improved glucose intolerance in HFD-fed mice. | Not specified in abstract | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of 4-HPAA and obesity.

Quantification of 4-Hydroxyphenylacetic Acid in Biological Samples (Urine/Feces)

Method: Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

-

Sample Preparation (Urine):

-

Thaw frozen urine samples at room temperature.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet any precipitates.

-

Transfer the supernatant to a new tube.

-

Add a stable isotope-labeled internal standard (e.g., 4-HPAA-d4).

-

Precipitate proteins by adding acetonitrile (ACN) in a 1:3 sample to ACN ratio.

-

Vortex for 1 minute and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase.

-

Transfer the final solution to an HPLC vial for analysis.

-

-

LC-MS/MS Conditions (Example):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific for 4-HPAA and its internal standard.

-

High-Fat Diet (HFD) Induced Obesity Mouse Model and 4-HPAA Intervention

-

Animal Model: Male C57BL/6J mice, 6-8 weeks old.

-

Diet:

-

Control Group: Standard chow diet.

-

Obesity Group: High-fat diet (e.g., 60 kcal% from fat).

-

-

4-HPAA Administration:

-

Dosage: 20 mg/kg body weight.

-

Route: Intraperitoneal (IP) injection. Oral gavage is an alternative to mimic gut-derived metabolite absorption.

-

Frequency: Three times per week.

-

Duration: 5 weeks.

-

-

Outcome Measures:

-

Body Weight: Monitored weekly.

-

Glucose Tolerance Test (GTT): Performed at the end of the study. Mice are fasted overnight, and a baseline blood glucose level is measured. A glucose solution (e.g., 2 g/kg) is administered via IP injection, and blood glucose is measured at set intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.

-

Insulin Tolerance Test (ITT): Performed to assess insulin sensitivity. After a short fasting period, insulin (e.g., 0.75 U/kg) is injected IP, and blood glucose is measured at various time points.

-

In Vitro Adipogenesis and Lipid Accumulation Assay (3T3-L1 cells)

-

Cell Line: 3T3-L1 preadipocytes.

-

Differentiation Protocol:

-

Culture 3T3-L1 preadipocytes to confluence.

-

Two days post-confluence, induce differentiation with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin. This is the stage where 4-HPAA would be introduced to assess its effect on adipogenesis.

-

After 2-3 days, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin for another 2 days.

-

Thereafter, maintain the cells in DMEM with 10% FBS, changing the medium every 2 days until mature adipocytes are formed (typically 8-10 days post-induction).

-

-

Oil Red O Staining for Lipid Accumulation:

-

Wash differentiated adipocytes with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 10% formalin in PBS for at least 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Stain with a working solution of Oil Red O for 10-20 minutes at room temperature.

-

Wash extensively with water.

-

Visualize and quantify the stained lipid droplets. For quantification, the stain can be eluted with 100% isopropanol, and the absorbance can be measured at approximately 500 nm.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

References

- 1. Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Relationship Between Gut Dysbiosis and Urinary 2-Hydroxyphenylacetic Acid (2-HPAA) Levels

For Researchers, Scientists, and Drug Development Professionals

Introduction